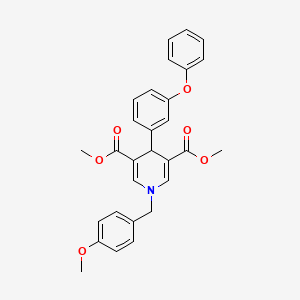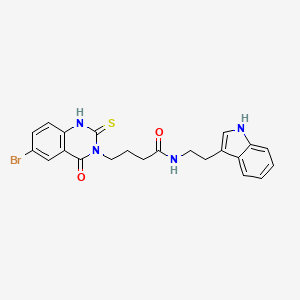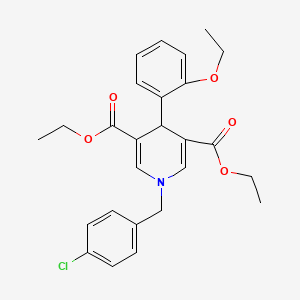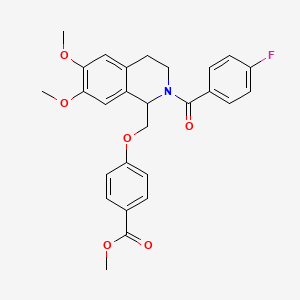![molecular formula C26H21N3O4S3 B11215306 5-[(5-acetyl-2-methoxybenzyl)sulfanyl]-6-(furan-2-ylmethyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11215306.png)
5-[(5-acetyl-2-methoxybenzyl)sulfanyl]-6-(furan-2-ylmethyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{[(5-ACETYL-2-METHOXYPHENYL)METHYL]SULFANYL}-6-[(FURAN-2-YL)METHYL]-3-PHENYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a complex organic molecule that features a thiazole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the thiazole and pyrimidine rings separately, followed by their fusion under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrimidine rings play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also feature a thiazole ring.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine, which contain a pyrimidine ring.
Uniqueness
What sets this compound apart is its unique combination of a thiazole ring fused with a pyrimidine ring, along with additional functional groups that enhance its reactivity and potential applications. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C26H21N3O4S3 |
|---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
5-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-6-(furan-2-ylmethyl)-3-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C26H21N3O4S3/c1-16(30)17-10-11-21(32-2)18(13-17)15-35-25-27-23-22(24(31)28(25)14-20-9-6-12-33-20)36-26(34)29(23)19-7-4-3-5-8-19/h3-13H,14-15H2,1-2H3 |
InChI Key |
RPEOUKHYKNSOBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)SC(=S)N3C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(3-Acetylanilino)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B11215236.png)
![4-(2-Chloro-6-fluorophenyl)-2-(4-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11215249.png)
![6-(4-bromophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11215258.png)
![methyl 3-[6-[(4-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B11215262.png)


![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11215271.png)
![ethyl 4-[4-amino-5-(pyrrolidin-1-ylcarbonyl)-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate](/img/structure/B11215275.png)

![3-Hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11215284.png)
![4-(2-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethyl)benzenesulfonamide](/img/structure/B11215290.png)

![9-Chloro-5-(3-chlorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11215313.png)
